(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol
CAS No.: 1065484-46-9
Cat. No.: VC3255201
Molecular Formula: C14H19N3O
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1065484-46-9 |
|---|---|
| Molecular Formula | C14H19N3O |
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | [1-(1-methylbenzimidazol-2-yl)piperidin-3-yl]methanol |
| Standard InChI | InChI=1S/C14H19N3O/c1-16-13-7-3-2-6-12(13)15-14(16)17-8-4-5-11(9-17)10-18/h2-3,6-7,11,18H,4-5,8-10H2,1H3 |
| Standard InChI Key | MJDGWLBJHFHHDI-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2N=C1N3CCCC(C3)CO |
| Canonical SMILES | CN1C2=CC=CC=C2N=C1N3CCCC(C3)CO |
Introduction
Chemical Identity and Nomenclature
Basic Information
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol represents an important member of the benzimidazole family of compounds. The compound is identified by multiple registry numbers and alternative names in chemical databases.
Table 1: Chemical Identity Parameters
| Parameter | Information |
|---|---|
| IUPAC Name | (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol |
| CAS Registry Numbers | 453562-95-3, 1065484-46-9 |
| Molecular Formula | C14H19N3O |
| Molecular Weight | 245.33 g/mol |
Synonyms and Alternative Nomenclature
The compound is known by several alternative names in the chemical literature, reflecting different naming conventions:
Structural Features and Chemical Properties
Molecular Structure
The structure of (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol comprises several key structural elements:
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A benzimidazole core consisting of a benzene ring fused to an imidazole heterocycle
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A methyl group attached to one of the nitrogen atoms in the imidazole ring
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A piperidine ring connected at the 2-position of the benzimidazole
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A methanol (CH2OH) functional group at the 3-position of the piperidine ring
This unique arrangement of functional groups contributes to the compound's chemical behavior and potential biological activities.
Physical Properties
Based on its structure, (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol is expected to exhibit specific physical properties, although detailed characterization data is limited in the available literature. The compound contains both hydrophobic (benzimidazole core, methyl group, piperidine ring) and hydrophilic (methanol group) components, which influence its solubility profile and potential interactions with biological systems.
The presence of the methanol group provides a hydrogen bond donor site, while the nitrogen atoms in the benzimidazole and piperidine moieties can act as hydrogen bond acceptors. These features are significant for understanding potential intermolecular interactions that may occur in biological systems.
Comparative Analysis with Related Compounds
Structural Relatives
Several structurally related compounds appear in the literature, providing context for understanding the potential properties and applications of (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol.
(1-methyl-1H-benzimidazol-2-yl)methanol
This compound (CID 344177) represents a simpler structural analog with molecular formula C9H10N2O and molecular weight 162.19 g/mol . The key difference lies in the absence of the piperidine ring, with the methanol group directly attached to the 2-position of the benzimidazole core. This structural simplification likely confers different physicochemical properties and biological activities compared to the title compound.
(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
Another related compound is (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride (CID 22136539), which features an amine group rather than a hydroxyl group . This compound, with a molecular weight of 197.66 g/mol, also lacks the piperidine ring found in the title compound. The presence of the amine group instead of an alcohol function would confer different hydrogen bonding capabilities and potentially different biological properties.
Comparative Properties
Table 2: Comparison of (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol | C14H19N3O | 245.33 | Reference compound |
| (1-methyl-1H-benzimidazol-2-yl)methanol | C9H10N2O | 162.19 | Lacks piperidine ring; methanol directly attached to benzimidazole |
| (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride | C9H11N3·HCl | 197.66 | Contains amine instead of alcohol; present as hydrochloride salt; lacks piperidine ring |
Synthesis Approaches
Key Intermediates
Based on synthetic approaches for related compounds, potential key intermediates in the synthesis of (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol might include:
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1-methyl-1H-benzimidazole
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2-chloro-1-methyl-1H-benzimidazole or other 2-functionalized benzimidazole derivatives
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3-(hydroxymethyl)piperidine
Future Research Directions
Physical and Chemical Characterization
Comprehensive characterization of (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol would contribute significantly to understanding its potential applications:
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Complete spectroscopic analysis (NMR, IR, MS, UV-Vis)
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X-ray crystallography to determine three-dimensional structure
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Solubility profiling in various solvents
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Stability studies under different conditions
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Acid-base properties determination
Biological Evaluation
Systematic screening for biological activities would help establish the potential therapeutic value of this compound:
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In vitro antimicrobial assays against bacterial, fungal, and viral pathogens
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Cell-based assays for anticancer activity
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Anti-inflammatory screening
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Evaluation of effects on central nervous system targets
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Toxicity assessment in appropriate models
Structure Optimization
Based on initial biological screening results, structural modifications could be pursued to optimize activity and properties:
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Modification of the methanol group to other functional groups (e.g., amines, esters, ethers)
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Introduction of substituents on the benzene portion of the benzimidazole
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Variations in the N-alkyl substituent
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Modifications to the piperidine ring (size, substitution pattern)
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